1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the methoxyphenyl and benzimidazole groups) would contribute to the compound’s stability. The sulfonyl group could introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy group might undergo demethylation, the sulfonyl group might participate in substitution reactions, and the benzimidazole group could act as a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a sulfonyl group could increase the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption spectrum .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14(2)20-21-18-6-4-5-7-19(18)23(20)15-12-22(13-15)27(24,25)17-10-8-16(26-3)9-11-17/h4-11,14-15H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNGMYVSWSOAIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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